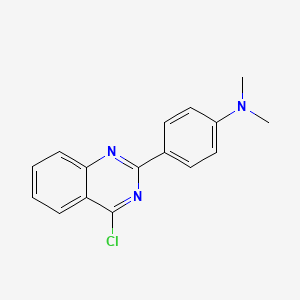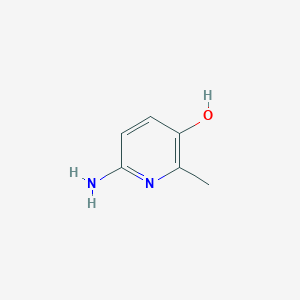
(R,R)-O-Pinap
Descripción general
Descripción
(R,R)-O-Pinap (also known as (R,R)-1-phenyl-2-(1-pyrrolidinyl)-1-propanone) is a synthetic chemical compound that has been used in a variety of scientific and medical research applications. It is a chiral compound, meaning that it has two forms that are mirror images of each other. It is also a prodrug, meaning that it is not active until it is metabolized into its active form. This compound has been studied for its potential use in a variety of medical and scientific research applications, including as an anesthetic and a stimulant.
Aplicaciones Científicas De Investigación
Catalytic Asymmetry in Organic Synthesis
(R,R)-O-Pinap, identified as a chiral ligand, plays a critical role in asymmetric synthesis. In a study by Zhou and Tong (2017), this compound was utilized in a highly enantioselective CuI-catalyzed reaction involving tetrahydroisoquinolines (THIQs), alkynes, and 2-bromobenzaldehyde derivatives. This reaction is pivotal for the asymmetric total synthesis of natural 13-methyltetrahydroprotoberberine (13-MeTHPB) alkaloids. The use of this compound in this context demonstrates its importance in facilitating complex organic synthesis with high enantioselectivity, crucial for producing compounds with specific biological activity (Shi‐Liu Zhou, Rongbiao Tong, 2017).
Applications in Other Scientific Fields
While specific research focusing on this compound in other scientific fields was not found in the current literature, it's important to note the broader context of scientific research where such compounds may be applicable. Research and development (R&D) activities often involve complex chemical entities like this compound in various fields, including pharmaceuticals, materials science, and biotechnology. These areas leverage the unique properties of chiral ligands and other complex molecules in the development of innovative products and solutions.
For example, studies on recombinant DNA technology in India highlight the use of complex molecular techniques for producing therapeutic products, where the principles of organic synthesis and the use of specific ligands could be relevant (Shridhar C. Ghagne et al., 2016). Similarly, the exploration of sustainable products and the circular economy in scientific research also underscores the potential role of sophisticated chemical processes and compounds in innovation (P. Morganti, 2021).
Propiedades
IUPAC Name |
diphenyl-[1-[4-(1-phenylethoxy)phthalazin-1-yl]naphthalen-2-yl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H29N2OP/c1-27(28-15-5-2-6-16-28)41-38-34-24-14-13-23-33(34)37(39-40-38)36-32-22-12-11-17-29(32)25-26-35(36)42(30-18-7-3-8-19-30)31-20-9-4-10-21-31/h2-27H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRMWTXRDGJNLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H29N2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Cyclopropylidene(phenyl)methyl]benzene](/img/structure/B3178756.png)




![(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3178799.png)
![(11bR)-4-Hydroxy-2,6-bis(4-nitrophenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3178801.png)
![Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-](/img/structure/B3178806.png)





![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B3178849.png)